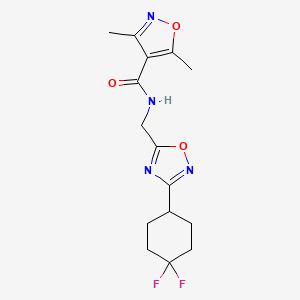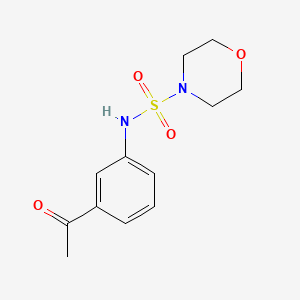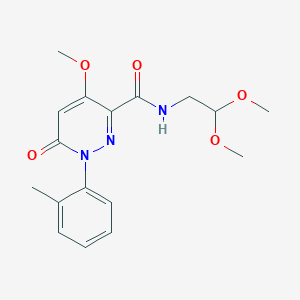![molecular formula C17H18N2O4 B2430075 N-[4-metoxí-3-(2-oxopiperidin-1-il)fenil]furan-2-carboxamida CAS No. 941979-82-4](/img/structure/B2430075.png)
N-[4-metoxí-3-(2-oxopiperidin-1-il)fenil]furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a furan ring, a piperidinone moiety, and a methoxyphenyl group. It has garnered significant interest due to its potential therapeutic properties and its role as a key intermediate in the synthesis of various pharmacologically active molecules.
Aplicaciones Científicas De Investigación
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmacologically active compounds, including anticoagulants like apixaban.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe the mechanisms of various biological processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . Thrombin is a potent platelet activator, so its reduction leads to decreased platelet aggregation and, consequently, antithrombotic efficacy .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in a dose-dependent antithrombotic efficacy . Pre-clinical studies of apixaban in animal models have demonstrated this efficacy at doses that preserved hemostasis .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics due to potential drug-drug interactions . Apixaban has been found to have a low potential for such interactions . Furthermore, physiological conditions such as renal function can impact the elimination of apixaban .
Análisis Bioquímico
Biochemical Properties
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Cellular Effects
In cellular processes, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular function can influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exerts its effects through binding interactions with biomolecules, specifically factor Xa . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Temporal Effects in Laboratory Settings
It is known that it has good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Dosage Effects in Animal Models
In animal models, the effects of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide vary with different dosages . It has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
The metabolic pathways of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Moiety: The piperidinone ring is synthesized through the reaction of 4-chloronitrobenzene with piperidine, followed by oxidation using sodium chlorite under a CO2 atmosphere to form the corresponding lactam.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with the lactam intermediate.
Formation of the Furan Ring: The furan ring is constructed through a cyclization reaction involving a suitable furan precursor and the intermediate containing the methoxyphenyl and piperidinone moieties.
Industrial Production Methods
Industrial production of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process is designed to minimize waste and maximize the overall yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring and the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium chlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted aromatic compounds, and modified furan rings. These products can further undergo additional reactions to yield complex molecules with potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Apixaban: A direct inhibitor of FXa with a similar structure, used as an anticoagulant.
Rivaroxaban: Another FXa inhibitor with a different chemical structure but similar therapeutic use.
Edoxaban: A third FXa inhibitor with distinct structural features and pharmacokinetic properties.
Uniqueness
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds highlights its importance in medicinal chemistry.
Propiedades
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-8-7-12(18-17(21)15-5-4-10-23-15)11-13(14)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGOMCWCSVLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2429999.png)
![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)
![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)


amine](/img/structure/B2430009.png)


![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)
